molecular formula C22H20ClN3O3 B2543024 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 955681-01-3

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2543024
CAS No.: 955681-01-3
M. Wt: 409.87
InChI Key: IUACIJNVSIFHCZ-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve substitution reactions using chlorinated aromatic compounds.

    Attachment of the tetrahydroisoquinoline moiety: This can be done through amide bond formation reactions.

    Acetylation: The final step involves acetylation to introduce the acetyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Pathways: Interference with cellular pathways such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenyl-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but lacks the chlorophenyl group.

    N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar structure with a fluorophenyl group instead of chlorophenyl.

Uniqueness

The presence of the chlorophenyl group in N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide may confer unique chemical and biological properties, such as increased lipophilicity or specific binding affinity to certain molecular targets.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c1-13-20(21(25-29-13)18-5-3-4-6-19(18)23)22(28)24-17-8-7-15-9-10-26(14(2)27)12-16(15)11-17/h3-8,11H,9-10,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUACIJNVSIFHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(CCN(C4)C(=O)C)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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